molecular formula C15H16N2O B183833 4-Amino-N-(2,3-dimethylphenyl)benzamide CAS No. 29027-72-3

4-Amino-N-(2,3-dimethylphenyl)benzamide

Cat. No.: B183833
CAS No.: 29027-72-3
M. Wt: 240.3 g/mol
InChI Key: QFEZYTBYDFNYMR-UHFFFAOYSA-N
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Description

4-Amino-N-(2,3-dimethylphenyl)benzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly for the investigation of novel anticonvulsant therapies. It belongs to a class of 3- and 4-amino-N-(alkyl phenyl)benzamide compounds that have been identified as a novel class of anticonvulsant drugs, with some members of this class demonstrating significantly improved levels of anticonvulsant activity compared to previously available treatments . A key objective in this research area is the development of anticonvulsant drugs that are not only effective but also exhibit a more favorable side-effect profile and are relatively safe at therapeutically active dosage levels . Researchers utilize this compound and its analogues to explore new pathways for managing conditions like epilepsy, aiming to overcome limitations such as sedation, ataxia, and other serious side effects associated with conventional medications . The compound serves as a valuable scaffold for probing structure-activity relationships and for the design and synthesis of new analogues with potential enhanced efficacy and reduced neurotoxicity . Its utility is firmly rooted in preclinical research for understanding and advancing the treatment of neurological disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(2,3-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEZYTBYDFNYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183269
Record name Benzamide, 4-amino-N-(2,3-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29027-72-3
Record name Benzamide, 4-amino-N-(2,3-dimethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029027723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-amino-N-(2,3-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Synthesis of 4 Amino N 2,3 Dimethylphenyl Benzamide and Analogues

Strategies for Amide Bond Formation in Benzamide (B126) Synthesis

The construction of the amide linkage is a cornerstone of benzamide synthesis. Over the years, numerous methods have been developed, from conventional techniques requiring stoichiometric activating agents to catalytic processes that offer greater atom economy and milder reaction conditions.

Conventional Solution-Based Synthetic Pathways

Traditional methods for forming amide bonds typically involve the reaction of a carboxylic acid and an amine. researchgate.net However, direct condensation is often inefficient. Therefore, the carboxylic acid is usually activated first. A common approach is the conversion of a benzoic acid derivative to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂), which is then reacted with an appropriate amine. nih.govresearchgate.net For instance, the synthesis of 4-Amino-N-(2,6-dimethylphenyl) benzamide has been achieved by reacting p-nitrobenzoyl chloride with 2,6-dimethylaniline, followed by the reduction of the nitro group. google.com

Another conventional route involves the use of dehydrating or coupling reagents that facilitate the direct reaction between a carboxylic acid and an amine. nih.gov Additionally, the reaction of benzoic acid with urea, sometimes catalyzed by boric acid, can produce benzamide. youtube.comyoutube.com While effective, these methods can sometimes require harsh conditions and may generate stoichiometric byproducts that need to be removed during purification. nih.gov

Transition-Metal-Catalyzed Approaches (e.g., C–H Bond Activation)

In recent years, transition-metal catalysis has emerged as a powerful tool for amide bond formation, often proceeding through novel mechanistic pathways such as C-H bond activation. These methods can offer higher efficiency and selectivity under milder conditions. For example, rhodium(III)-catalyzed C-H activation of benzamides can lead to the formation of new C-C bonds, which can be followed by cyclization to produce lactones. nih.gov

Palladium and copper catalysts are also widely used. Palladium-based catalysts, for instance, have been employed for the synthesis of primary amides from aryl bromides. nih.gov Theoretical studies have investigated the mechanisms of copper- and palladium-catalyzed synthesis of related benzimidazoles from amidines, highlighting the role of the metal in facilitating C-H activation and subsequent C-N bond formation. nih.gov A dual photoredox/nickel catalytic system has been developed for the selective C(sp²)–C(sp²) and C(sp²)–N bond formation between aryl halides and formamide, providing access to unprotected benzamides. acs.org This approach is notable for its ability to control the reaction pathway to favor either C-C or C-N coupling by tuning the photocatalyst and base. acs.org

Regioselective Functionalization of Benzamide and Aryl Moieties

Achieving the desired substitution pattern on both the benzamide and the aryl rings is critical for synthesizing specific target molecules like 4-Amino-N-(2,3-dimethylphenyl)benzamide. This requires precise control over the regioselectivity of the functionalization reactions.

Introduction of Amino Substituents

The introduction of an amino group onto the benzamide core is a key step. A common and reliable method is the reduction of a nitro group precursor. researchgate.net For example, a nitro-substituted benzamide can be synthesized first, and the nitro group is then reduced to an amino group. researchgate.net A typical procedure involves the hydrogenation of a nitro derivative using a palladium on carbon (Pd/C) catalyst. researchgate.netgoogle.com This method is generally high-yielding and chemoselective, leaving the amide bond intact.

Another approach involves the direct amination of an aromatic ring, although this can be more challenging to control regioselectively. One method describes the synthesis of 4-aminobenzamide (B1265587) starting from p-nitrobenzoic acid, which is converted to p-nitrophenyl methane (B114726) amide and then reduced. google.com

Strategic Modifications of the Dimethylphenyl Ring

Modifying the dimethylphenyl ring requires careful consideration of the directing effects of the existing methyl groups. In the synthesis of this compound, the starting material would be 2,3-dimethylaniline. The electronic and steric properties of the two methyl groups will influence the reactivity and regioselectivity of subsequent reactions.

For instance, in electrophilic aromatic substitution reactions, the methyl groups are ortho, para-directing. This must be taken into account when planning the synthesis of analogues with additional substituents on the dimethylphenyl ring. Research on the synthesis of various N-substituted benzamide derivatives has shown the importance of the nature and position of substituents on the benzamide scaffold for their biological activity. nih.gov

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, yield, and environmental impact of benzamide synthesis, advanced techniques are continuously being developed. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the ring-opening of oxazolones to form benzamides, a reaction that is difficult to achieve through conventional heating. researchgate.net

Reaction optimization is also a critical aspect. This can involve screening different catalysts, ligands, solvents, and reaction conditions to maximize the yield and selectivity of the desired product. For example, in the palladium-catalyzed carbonylative coupling of anilines with alkynes, the choice of phosphine (B1218219) ligand was found to significantly affect the yield and the ratio of isomeric products. researchgate.net Similarly, the development of a dual photoredox/nickel catalytic system involved careful optimization of the photocatalyst and base to achieve selective C-C or C-N bond formation. acs.org

The table below provides a summary of various synthetic methods for benzamides.

Methodology Reactants Catalyst/Reagent Key Features Reference(s)
Conventional Acyl Chloride Method Benzoic acid derivative, AmineThionyl chloride (SOCl₂)Widely applicable, often requires a subsequent reduction step for amino-substituted products. nih.govresearchgate.netgoogle.com
Urea-Based Synthesis Benzoic acid, UreaBoric acid (optional)A direct method, can be performed with or without a catalyst. youtube.comyoutube.com
Transition-Metal Catalyzed C-H Activation Benzamide, Coupling partnerRh(III), Pd, CuHigh efficiency and selectivity, milder reaction conditions. nih.govnih.gov
Dual Photoredox/Nickel Catalysis Aryl halide, FormamideNickel complex, Photocatalyst, BaseSwitchable C-C or C-N bond formation, atom-economical. acs.org
Nitro Group Reduction Nitro-substituted benzamidePalladium on carbon (Pd/C), H₂High-yielding and chemoselective method for introducing an amino group. researchgate.netgoogle.com
Microwave-Assisted Synthesis Oxazolone, AmineNoneReduced reaction times and improved yields compared to conventional heating. researchgate.net

Investigation of the Biological Activities and Mechanistic Pathways of 4 Amino N 2,3 Dimethylphenyl Benzamide

In Vitro Assessment of Biological Targets and Pathways

Modulation of Key Cellular Signaling Cascades

No specific studies were identified that investigated the modulatory effects of 4-Amino-N-(2,3-dimethylphenyl)benzamide on key cellular signaling cascades.

There is no available data from in vitro studies to suggest that this compound inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Information regarding the kinase inhibition mechanisms of this compound is not present in the reviewed scientific literature. While some benzamide (B126) derivatives are known to act as kinase inhibitors, specific data for this compound is absent.

No research findings were located that detail the in vitro inhibitory effects of this compound on the production or activity of key inflammatory mediators such as Cyclooxygenase-2 (COX-2), Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), or Nitric Oxide.

Enzyme Inhibition Profiling (e.g., Acetylcholinesterase, Butyrylcholinesterase, h-NTPDases, BACE1)

Specific in vitro enzyme inhibition data for this compound is not available. Although studies on other benzamide structures have shown activity against enzymes like Acetylcholinesterase and Beta-secretase 1 (BACE1), this particular compound has not been profiled in the accessible literature. Similarly, no information was found regarding its potential to inhibit Butyrylcholinesterase or human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases).

Antioxidant Activity and Free Radical Scavenging Mechanisms (in vitro)

There are no published in vitro studies that assess the antioxidant activity or free radical scavenging mechanisms of this compound.

Deconvolution of Molecular Mechanisms of Action (MoA)

A thorough search of scientific literature and chemical databases did not reveal specific studies detailing the molecular mechanisms of action for this compound. General information regarding its chemical structure is available, but its interactions with biological targets remain uncharacterized.

Ligand-Receptor Interactions at the Molecular Level

There is currently no specific information available in published research regarding the ligand-receptor interactions of this compound. While studies exist for structurally related compounds, such as 4-Amino-2-(aryl)-butylbenzamides which have been identified as antagonists of the human neurokinin-2 (NK(2)) receptor, these findings cannot be directly extrapolated to this compound due to differences in their chemical structures. nih.gov

Structure Activity Relationship Sar Exploration for 4 Amino N 2,3 Dimethylphenyl Benzamide Analogues

Correlating Structural Variations with Biological Potency and Selectivity

The biological profile of a molecule is intrinsically linked to its three-dimensional structure and the physicochemical properties of its constituent parts. For 4-Amino-N-(2,3-dimethylphenyl)benzamide analogues, SAR studies aim to draw clear correlations between specific structural modifications and their impact on biological potency and selectivity.

The 4-amino group, positioned on the benzoyl ring, is a critical determinant of biological activity in many classes of compounds, including sulfonamides and quinolines, where it often acts as a key hydrogen bond donor or a site for metabolic activation. nih.govyoutube.com Modifications to this group can profoundly influence the molecule's interaction with its biological target.

Key modifications and their predicted impact include:

Primary Amine (Unsubstituted): The -NH2 group is essential in many bioactive molecules, often forming crucial hydrogen bonds with target receptors. In analogues of SGI-1027, a quinoline-based compound, the amino group is important for interaction with substrates and proteins. nih.gov Its basicity and hydrogen-bonding capability are central to its function.

Alkylation: Introducing alkyl groups (e.g., methyl, ethyl) to the amino nitrogen can have varied effects. Mono-alkylation or di-alkylation can increase lipophilicity, potentially enhancing membrane permeability. However, it may also introduce steric hindrance, preventing optimal binding with the target. In many cases, converting a primary amine to a secondary or tertiary amine can reduce or abolish activity if the N-H bonds are required for interaction. youtube.com

Acylation: Conversion of the amino group to an amide (e.g., by acetylation) neutralizes its basicity and introduces a hydrogen bond acceptor (the carbonyl oxygen). This change can significantly alter the binding mode and is a common metabolic pathway.

Replacement with other Functional Groups: Substituting the amino group with functionalities like a hydroxyl (-OH), nitro (-NO2), or a halogen can drastically alter the electronic properties of the phenyl ring and the hydrogen bonding potential, often leading to a significant loss of potency if the amino group is a key pharmacophoric feature. rasayanjournal.co.in

Table 1: Predicted Impact of 4-Amino Group Modification on Biological Activity

Modification Predicted Effect on Potency Rationale
Primary Amine (-NH₂) Baseline Activity Essential for key hydrogen bond interactions.
N-Methylation (-NHCH₃) Likely Decrease Potential steric hindrance; loss of one H-bond donor.
N,N-Dimethylation (-N(CH₃)₂) Significant Decrease Loss of all H-bond donor capability; increased steric bulk. youtube.com
N-Acetylation (-NHCOCH₃) Significant Decrease/Loss Neutralized basicity; altered electronic profile and binding mode.
Hydroxyl (-OH) Significant Decrease/Loss Changes in electronic nature and hydrogen bonding pattern.
Nitro (-NO₂) Significant Decrease/Loss Strong electron-withdrawing nature alters ring electronics.

Steric Effects: The methyl groups at positions 2 and 3 create a specific steric profile. The 2-methyl group, being ortho to the amide linkage, forces the phenyl ring to twist out of the plane of the amide bond. This non-planar conformation is a key feature that can dictate binding selectivity. The 3-methyl group adds further bulk, influencing the orientation of the moiety within a binding site. Studies on other molecules with dimethylphenyl groups, such as the anti-inflammatory drug mefenamic acid and the veterinary sedative xylazine, show that the substitution pattern is critical for activity. pharmacy180.comwikipedia.org Steric hindrance can be a determining factor in the preference for one product over another in chemical reactions and receptor interactions. youtube.comacs.org

Electronic Effects: Methyl groups are weakly electron-donating. This electronic influence can affect the reactivity of the phenyl ring and the properties of the amide nitrogen. In a study of dual MDM2/XIAP inhibitors, it was found that two electron-donating methyl groups on a phenyl ring struck an optimal electronic balance for antiproliferative activity. nih.gov

Positional Isomerism: Moving the methyl groups to other positions (e.g., 2,6-dimethyl, 3,5-dimethyl, or 3,4-dimethyl) would significantly alter the molecule's shape and electronic distribution. For instance, a 2,6-dimethyl substitution would create much greater steric hindrance around the amide bond, forcing a more pronounced twist. A 3,5-dimethyl pattern would be less sterically hindered near the amide bond but would present a different electronic and hydrophobic surface to the receptor. Research on related compounds has shown that such positional changes often lead to dramatic differences in biological potency. nih.govnih.gov

Table 2: Predicted Influence of Dimethylphenyl Isomers on Biological Activity

Substitution Pattern Predicted Steric Hindrance (ortho) Predicted Conformation Potential Impact on Activity
2,3-Dimethyl Moderate Twisted Defines specific orientation for optimal binding. pharmacy180.com
2,6-Dimethyl High Highly Twisted Likely to decrease activity due to excessive steric clash. wikipedia.org
3,4-Dimethyl None (ortho) More Planar May allow for different, potentially less selective, binding modes. nih.gov
3,5-Dimethyl None (ortho) More Planar Alters hydrophobic and electronic interactions significantly.

The central benzamide (B126) linker is not merely a spacer; it is a functional unit with specific geometric and hydrogen-bonding characteristics that are often vital for anchoring the molecule to its target.

Amide Bond Modification: The amide bond's hydrogen bond donor (N-H) and acceptor (C=O) are primary points of interaction. Replacing the amide with a thioamide (-CSNH-) would alter the hydrogen-bonding strength and geometry. A reversed amide (-NHCO-) would completely change the orientation of the donor and acceptor groups, which would likely disrupt binding unless the target has complementary sites for this new arrangement.

Linker Variation: Replacing the amide linker with other groups like an ester (-COO-), ether (-O-), or a simple methylene (B1212753) bridge (-CH2-) would remove the hydrogen-bonding capabilities and alter the rigidity and electronic nature of the connection between the two aromatic rings, generally leading to a loss of activity. nih.gov

Table 3: Predicted Effects of Benzamide Core Derivatization on Biological Activity

Derivatization Key Change Predicted Impact on Potency
Reverse Amide Altered H-bond vector Significant Decrease/Loss
Thioamide Altered H-bond properties Likely Decrease
Ester Linker Loss of H-bond donor Significant Decrease/Loss
Substitution on Benzoyl Ring Altered electronics/sterics Variable; potentially improved potency or selectivity if new favorable interactions are formed. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By quantifying physicochemical properties, or "descriptors," QSAR models can predict the activity of novel, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts. nih.govtandfonline.com

The development of a reliable and predictive QSAR model is a systematic process involving several key stages. biointerfaceresearch.comyoutube.comyoutube.com

Data Set Preparation: A diverse set of analogues with a wide range of biological activities is required. This dataset is then divided into a 'training set,' used to build the model, and a 'test set,' used to validate its predictive power on compounds not used in its creation. biointerfaceresearch.comnih.gov

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, hydrophobic, and topological properties.

Model Generation and Selection: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to generate equations that correlate a selection of descriptors with biological activity. nih.govmdpi.com The goal is to find a model that is statistically significant and explains the variance in the data without being overly complex ("overfitting").

Validation: The model's robustness is assessed through internal validation (e.g., leave-one-out cross-validation, q²) and its predictive ability is confirmed using the external test set (r²_pred). mdpi.com A robust model will accurately predict the activities of the compounds in the test set. nih.gov Successful QSAR models have been developed for various benzamide and aminobenzamide derivatives, demonstrating the utility of this approach for these scaffolds. nih.govnih.govnih.gov

The biological activity of benzamide analogues is governed by a combination of physicochemical properties that influence their ability to reach the target site and bind effectively. QSAR studies help to identify which of these parameters are most influential. frontiersin.orgslideshare.net

Hydrophobicity: This property, often quantified by the logarithm of the partition coefficient (logP) or substituent hydrophobicity constant (π), is crucial for membrane transport and interaction with hydrophobic pockets in receptors. mlsu.ac.in An optimal level of hydrophobicity is typically required; molecules that are too hydrophilic may not cross cell membranes, while those that are too hydrophobic may be poorly soluble or bind non-specifically to proteins.

Electronic Properties: The electronic nature of substituents, measured by parameters like the Hammett constant (σ), influences ionization state, hydrogen bonding capacity, and dipole interactions. slideshare.netmlsu.ac.in The electron-donating or -withdrawing character of groups on the aromatic rings can modulate the pKa of the 4-amino group and the polarity of the amide bond, directly impacting target interaction.

Steric Parameters: Steric factors, described by parameters such as Taft's steric factor (Es) or Molar Refractivity (MR), account for the size and shape of the molecule. slideshare.netscribd.com These parameters are critical for determining how well a molecule fits into its binding site. As discussed in the SAR section, the steric bulk of the 2,3-dimethylphenyl group is a key determinant of the molecule's active conformation.

A typical Hansch-type QSAR equation might take the following form for a series of analogues: log(1/C) = k₁·logP - k₂(logP)² + k₃·σ + k₄·Es + k₅ where C is the concentration required for a given biological effect, and k represents the coefficients for each parameter, indicating its relative importance. scribd.com

Table 4: Key Physicochemical Parameters in QSAR for Benzamide Analogues

Parameter Descriptor(s) Significance in Drug Action
Hydrophobicity logP, π Membrane permeability, hydrophobic interactions with target.
Electronics Hammett Constant (σ) Ionization, dipole-dipole interactions, hydrogen bond strength. mlsu.ac.in
Sterics Taft's Factor (Es), Molar Refractivity (MR) Molecular shape, fit within the binding site, steric hindrance. slideshare.net
Topology Wiener Index, Kappa Indices Molecular size, shape, and degree of branching. frontiersin.org

Pharmacophore Generation and Feature Analysis for Ligand Design

The exploration of the Structure-Activity Relationship (SAR) for analogues of this compound provides crucial insights for the rational design of new, potentially more potent ligands. By identifying the key structural motifs and functional groups that positively or negatively influence biological activity, a pharmacophore model can be generated. This model serves as a three-dimensional blueprint outlining the essential steric and electronic features required for a molecule to interact with its biological target.

A pharmacophore is an abstract representation of all the essential interactions a ligand can form with its target receptor. For the this compound scaffold, the following features are considered critical for ligand design based on SAR studies of related benzamide and benzimidazole (B57391) derivatives. mdpi.com

Key Pharmacophoric Features:

Hydrogen Bond Donors: The primary amino group (-NH2) on the benzamide ring is a critical hydrogen bond donor. This group can form crucial hydrogen bonds with amino acid residues such as glutamic acid or aspartic acid in the active site of a target protein.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the amide linkage is a key hydrogen bond acceptor. It can interact with hydrogen bond donor residues like asparagine or glutamine.

Aromatic/Hydrophobic Regions: The two phenyl rings in the this compound structure represent significant hydrophobic regions. These aromatic rings can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the target's binding pocket. The 2,3-dimethyl substitution on one of the phenyl rings further enhances this hydrophobicity and introduces steric bulk that can influence binding selectivity.

Feature Analysis for Ligand Design:

A detailed analysis of these pharmacophoric features allows for a more strategic approach to designing new analogues:

Substitution on the Aminobenzoyl Ring: Modifications to the 4-amino-substituted benzoyl ring should be approached with caution. While introducing small, electron-donating groups might be tolerated, larger or electron-withdrawing groups could disrupt the crucial hydrogen bonding interactions of the primary amine.

Modification of the Dimethylphenyl Ring: The 2,3-dimethylphenyl ring offers more flexibility for modification. The introduction of additional substituents could be explored to probe for further hydrophobic interactions or to block potential metabolic sites. For instance, adding a trifluoromethyl group could enhance binding affinity, a strategy that has proven successful in other kinase inhibitors. nih.gov

Alteration of the Amide Linker: The amide linker is generally considered essential for maintaining the structural integrity of the pharmacophore. However, replacing it with bioisosteres such as a reverse amide, an ester, or a sulfonamide could be investigated to modulate the compound's physicochemical properties, such as solubility and metabolic stability.

A hypothetical pharmacophore model for this compound would thus feature a hydrogen bond donor site, a hydrogen bond acceptor site, and two distinct hydrophobic regions, all held in a specific spatial arrangement by the amide linker. Computational tools can be employed to generate and refine this model based on the known activity of a series of analogues. This in silico model can then be used to screen virtual libraries of compounds to identify new molecules with a high probability of being active, thereby accelerating the drug discovery process.

The table below summarizes the key pharmacophoric features and their significance in the design of novel ligands based on the this compound scaffold.

Pharmacophoric FeatureStructural MoietyRole in Ligand-Target InteractionDesign Considerations
Hydrogen Bond Donor4-Amino group (-NH2)Forms hydrogen bonds with acceptor residues in the target's active site.Preserve or replace with another strong hydrogen bond donor.
Hydrogen Bond AcceptorAmide carbonyl group (C=O)Forms hydrogen bonds with donor residues in the target's active site.Essential for binding; modifications could alter binding affinity.
Aromatic/Hydrophobic Region 1Aminobenzoyl ringParticipates in hydrophobic and π-π stacking interactions.Substitutions can modulate electronic properties and binding.
Aromatic/Hydrophobic Region 22,3-Dimethylphenyl ringProvides steric bulk and engages in hydrophobic interactions.Substitutions can be used to probe the binding pocket and improve selectivity.
LinkerAmide bond (-CONH-)Orients the aromatic rings in a specific conformation for optimal binding.Bioisosteric replacement can be explored to improve pharmacokinetic properties.

By systematically exploring these features, medicinal chemists can design and synthesize new analogues of this compound with improved potency, selectivity, and pharmacokinetic profiles.

Computational Chemistry and Advanced Molecular Modeling for 4 Amino N 2,3 Dimethylphenyl Benzamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule. For 4-Amino-N-(2,3-dimethylphenyl)benzamide, these calculations can elucidate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly effective for predicting the molecular geometry and electronic characteristics of organic molecules. bohrium.com By employing functionals like B3LYP with a basis set such as 6-311G(d,p), researchers can perform geometry optimization to find the most stable conformation of this compound. mdpi.com

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar N-phenylbenzamide structures reveal that the conformation of the amide linkage and the torsion angle between the phenyl rings are critical determinants of molecular shape and potential biological activity. nih.gov Furthermore, DFT is used to compute key electronic properties that govern the molecule's behavior in various environments.

Illustrative DFT-Calculated Properties for this compound

ParameterPredicted Value
Total Energy-782.45 Hartrees
Dipole Moment3.15 Debye
C=O Bond Length1.24 Å
N-H (Amide) Bond Length1.01 Å
Phenyl Ring Torsion Angle45.8°

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial descriptor of chemical stability and reactivity. researchgate.net A small energy gap suggests that a molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of these orbitals indicates that the electron-rich amino group and the aminobenzoyl ring are likely centers of nucleophilic character (associated with the HOMO), whereas the dimethylphenyl ring and the carbonyl group may exhibit electrophilic character (associated with the LUMO). researchgate.netsci-hub.se

Illustrative FMO Properties for this compound

ParameterEnergy (eV)
HOMO Energy-5.89 eV
LUMO Energy-1.25 eV
HOMO-LUMO Energy Gap (ΔE)4.64 eV

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jst.go.jp This method is critical in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interactions. For this compound, docking can help identify potential protein targets and elucidate its mechanism of action.

Prediction of Binding Modes and Affinities

Docking algorithms systematically explore various conformations and orientations of the ligand within the protein's binding site. Each generated pose is evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). ingentaconnect.com A more negative score typically indicates a more favorable binding interaction. researchgate.net By simulating the docking of this compound into the active site of a relevant enzyme, such as a protein kinase or topoisomerase, researchers can predict its most stable binding mode and rank its potential efficacy compared to other ligands. ingentaconnect.comresearchgate.net

Identification of Critical Protein-Ligand Interactions

Beyond predicting binding affinity, docking analysis provides detailed insights into the non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. nih.gov For benzamide (B126) derivatives, the amide linker often plays a crucial role in forming hydrogen bonds with backbone or side-chain residues of the protein target. nih.gov The aromatic rings can engage in hydrophobic and π-π stacking interactions with residues like tyrosine, phenylalanine, or tryptophan. nih.gov Identifying these critical interactions is key to understanding the compound's specificity and for guiding the rational design of more potent and selective analogs.

Hypothetical Docking Results for this compound with ABL1 Kinase

ParameterValue / Interacting Residues
Binding Affinity (kcal/mol)-8.5
Hydrogen BondsMet318 (backbone C=O), Thr315 (side-chain OH)
Hydrophobic InteractionsVal256, Leu248, Ile313
π-π StackingPhe382

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of the docked ligand-protein complex and to explore the conformational landscape of the ligand in the binding site. nih.gov

By solving Newton's equations of motion for the system, MD simulations can track the trajectory of the this compound molecule within the protein's active site. A key metric for evaluating stability is the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position. researchgate.netacs.org A low and stable RMSD value over the course of the simulation (e.g., 50-100 nanoseconds) suggests that the predicted binding pose is stable. acs.orgnih.gov MD simulations can also reveal the persistence of key interactions, like hydrogen bonds, and identify conformational changes in the protein or ligand upon binding, providing a more complete and accurate picture of the recognition process. nih.govnih.gov

Typical Parameters and Outputs of an MD Simulation

Simulation Parameter/OutputTypical Value/Description
Simulation Time100 ns
Force FieldOPLS3e / AMBER
Solvent ModelExplicit (e.g., TIP3P water)
Ligand RMSD (Root-Mean-Square Deviation)Stable fluctuation around 1.5 - 2.0 Å
Protein RMSDStable fluctuation around 2.0 - 3.0 Å
Interaction StabilityAnalysis of hydrogen bond occupancy over time

Dynamic Behavior of Ligand-Receptor Complexes

The study of the dynamic behavior of ligand-receptor complexes is fundamental to understanding the mechanism of action for compounds like this compound. Molecular Dynamics (MD) simulations are a powerful tool in this regard, allowing researchers to observe the time-dependent interactions between the ligand and its binding site on a protein. uq.edu.aunih.gov These simulations can reveal the stability of the binding pose, the role of specific amino acid residues in the interaction, and the influence of solvent molecules.

For benzamide derivatives, intermolecular interactions are crucial for their biological activity. nih.gov Research on structurally similar N-phenylbenzamides has highlighted that hydrogen bonding to the central amide group is a key interaction within the receptor binding site. nih.gov The consistent formation of hydrogen bonds, particularly to the carbonyl oxygen atom, appears to be a determining factor for the activity of these compounds. nih.gov Computational models help elucidate how the dynamic movements of the ligand within the receptor pocket either facilitate or hinder these critical hydrogen bonds. nih.gov Understanding the dynamic interplay between a bioactive molecule and its receptor is essential for comprehending the basis of its biological function. mdpi.comresearchgate.net

Ligand-Induced Conformational Changes

The three-dimensional shape, or conformation, of this compound is a critical determinant of its ability to bind to a receptor. Molecular mechanics calculations and X-ray crystallography are employed to determine the most stable and active conformations of this and related molecules. nih.gov

Studies on active N-phenylbenzamides reveal that they adopt a consistent and specific conformation. nih.gov This preferred conformation is characterized by the orientation of the methyl-substituted phenyl ring at an angle of 90 to 120 degrees relative to the central amide plane. nih.gov This specific spatial arrangement positions an ortho-methyl group near the amide's NH group, a feature associated with activity. nih.gov In contrast, inactive compounds are often unable to adopt this crucial conformation, which obstructs the necessary interactions for biological effect. nih.gov

Analysis of the closely related compound N-(2,3-dimethylphenyl)benzamide provides further insight into these structural details. In its determined structure, the amide group is twisted by 23.0° out of the plane of the benzoyl ring, and the dihedral angle between the benzoyl and aniline (B41778) rings is 84.1°. nih.govresearchgate.net These precise geometric parameters, obtainable through computational and crystallographic methods, define the molecule's shape and its potential for receptor binding.

Computational tools can also predict various physicochemical properties based on the molecule's structure. These predictions are valuable for assessing its drug-like characteristics.

Table 1: Predicted Physicochemical and Structural Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC15H16N2O uni.lu
Monoisotopic Mass240.12627 Da uni.lu
XlogP2.3 uni.lu
Predicted Collision Cross Section (CCS) in Ų
[M+H]⁺155.5 uni.lu
[M+Na]⁺162.9 uni.lu
[M-H]⁻162.3 uni.lu

Advanced Cheminformatics for Compound Library Analysis and Virtual Screening

Advanced cheminformatics plays a pivotal role in modern drug discovery, enabling the efficient analysis of vast compound libraries and the identification of promising new molecules through virtual screening. nih.gov Structure-based virtual screening (SBVS) is a computational technique that docks large collections of chemical structures into the three-dimensional structure of a biological target. nih.gov This process helps to prioritize compounds that are most likely to bind to the target, which can then be tested experimentally. nih.gov

The process of SBVS for identifying molecules like this compound typically follows a structured workflow:

Target Preparation : The 3D structure of a receptor of interest is obtained, often from experimental methods like X-ray crystallography or through homology modeling. nih.gov The binding site is identified and prepared for docking. nih.gov

Compound Library Preparation : Large libraries of commercially available or synthetically feasible compounds are curated. The molecules are processed to assign appropriate protonation states and generate 3D conformations. nih.gov

Docking : A docking program systematically places each ligand from the library into the receptor's binding site, exploring various possible orientations and conformations. nih.gov

Scoring and Ranking : A scoring function is used to estimate the binding affinity for each ligand pose. nih.gov Compounds are then ranked based on their predicted affinity, and the top-ranking candidates are selected for further investigation. nih.gov

Through such a screening process, this compound could be identified as a "hit" compound due to its favorable predicted binding energy and complementary fit within a target's binding pocket. Cheminformatics tools are essential not only for the screening itself but also for the post-processing of results, allowing researchers to filter compounds based on desirable physicochemical properties, chemical diversity, and the validity of the predicted binding mode. nih.gov

Future Perspectives and Research Trajectories for 4 Amino N 2,3 Dimethylphenyl Benzamide

Refinement of Biological Mechanism Understanding

A fundamental priority for future research is the elucidation of the precise biological mechanism of action of 4-Amino-N-(2,3-dimethylphenyl)benzamide. The anticonvulsant properties of the closely related compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, suggest that the primary target may reside within the central nervous system. nih.gov The predominant mechanisms of action for many existing antiepileptic drugs (AEDs) involve the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation. epilepsysociety.org.uk

Future investigations should therefore systematically screen this compound against a panel of neuronal targets. Key research questions to address include:

Ion Channel Modulation: Does the compound interact with voltage-gated sodium, potassium, or calcium channels? Electrophysiological studies, such as patch-clamp recordings on cultured neurons or cells expressing specific channel subtypes, will be crucial to identify any modulatory effects. nih.gov

GABAergic and Glutamatergic Systems: Does it enhance the function of GABA-A receptors or inhibit the activity of NMDA or AMPA receptors? Radioligand binding assays and in vitro functional assays can provide initial answers. medscape.com

Novel Targets: Could it act on other targets implicated in epilepsy, such as the synaptic vesicle protein 2A (SV2A), the target of levetiracetam? nih.gov

A comprehensive understanding of its molecular target(s) will be instrumental in guiding further drug development and identifying potential biomarkers for patient stratification.

Rational Design and Synthesis of Optimized Analogues

The structural scaffold of this compound offers numerous opportunities for rational drug design to enhance its pharmacological properties. Structure-activity relationship (SAR) studies on related N-phenylbenzamides have demonstrated that modifications to both the benzamide (B126) and the N-phenyl rings can significantly impact activity and neurotoxicity. nih.gov For instance, the position and nature of substituents on the N-phenyl ring are critical for anticonvulsant efficacy. nih.gov

Future synthetic efforts should focus on creating a library of analogues to explore the following:

Substitution Patterns: Systematic variation of the methyl groups on the N-phenyl ring to other alkyl or electron-withdrawing/donating groups to probe the steric and electronic requirements for optimal target engagement.

Amino Group Modification: Exploration of the impact of modifying the 4-amino group on the benzamide ring, which is known to be a site of metabolic N-acetylation in related compounds. nih.gov Introducing steric hindrance around this group could improve metabolic stability.

Linker Modification: While the amide bond is a core feature, exploring bioisosteric replacements could lead to compounds with altered pharmacokinetic profiles.

The synthesized analogues should be subjected to a battery of in vitro and in vivo tests to establish a clear SAR, aiming for improved potency, selectivity, and a favorable safety profile.

Table 1: Proposed Analogues for Synthesis and Evaluation

R1 (on N-phenyl ring)R2 (on N-phenyl ring)R3 (on benzamide ring)Rationale
2-CH33-CH34-NH2Parent Compound
2-CH36-CH34-NH2Isomeric control to compare with known active compound.
2-F3-CH34-NH2Investigate electronic effects of halogen substitution.
2-CH33-OCH34-NH2Explore impact of electron-donating group.
2-CH33-CH33-NH2Positional isomerism of the amino group.
2-CH33-CH34-NH-C(O)CH3Prodrug strategy to mask the amino group.

Integration of Multi-Omics Data in Benzamide Research

The advent of multi-omics technologies—genomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex biological effects of this compound and to identify novel therapeutic targets. nih.govuniroma1.itnih.goviajpr.comaragen.com Integrating these data can provide a holistic view of the cellular response to the compound and can aid in predicting both efficacy and potential off-target effects.

Future research should incorporate:

Transcriptomics: RNA sequencing of neuronal cells treated with the compound can reveal changes in gene expression, highlighting pathways that are modulated. This can provide clues to the mechanism of action and potential biomarkers of response.

Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, offering a more direct link to cellular function. This can help in identifying the primary protein targets and downstream signaling pathways. nih.gov

Metabolomics: Analyzing the metabolic profile of treated cells can uncover alterations in cellular metabolism, which may be relevant to the compound's therapeutic effect or potential toxicity.

By combining these datasets, researchers can construct a comprehensive network of the compound's interactions within the cell, leading to a more informed drug development process.

Potential Translational Research Avenues from In Vitro Studies

The ultimate goal of preclinical research is to translate promising findings into clinical applications. In vitro studies provide the foundational data for this transition. nih.govresearchgate.netnih.govmdpi.com For this compound, several in vitro avenues can pave the way for translational research.

Key translational research avenues include:

Human iPSC-derived Neuronal Models: Utilizing induced pluripotent stem cells (iPSCs) from patients with specific forms of epilepsy can provide a more clinically relevant in vitro model to test the efficacy of the compound. nih.gov This approach allows for the investigation of the compound's effects in a human genetic context.

High-Throughput Screening: Once a robust in vitro assay is established based on the compound's mechanism of action, it can be used for high-throughput screening of analogue libraries to identify more potent and selective molecules.

Biomarker Identification: In vitro studies can help identify potential biomarkers of drug response or target engagement. For example, changes in the expression of a specific gene or protein in response to the compound could be developed into a clinical biomarker.

By rigorously pursuing these future research trajectories, the scientific community can systematically evaluate the therapeutic potential of this compound and its analogues. A multidisciplinary approach that combines medicinal chemistry, molecular pharmacology, multi-omics, and translational in vitro models will be essential to determine if this promising scaffold can be developed into a novel therapeutic agent.

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